molecular formula C8H7NO2 B14699196 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione CAS No. 22782-68-9

8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

Cat. No.: B14699196
CAS No.: 22782-68-9
M. Wt: 149.15 g/mol
InChI Key: XMNBOGUMTSJKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azatricyclo[43002,5]non-3-ene-7,9-dione is a complex organic compound with the molecular formula C8H6O3 It is known for its unique tricyclic structure, which includes an azabicyclo component

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions: 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

  • Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride
  • 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

Comparison: Compared to similar compounds, 8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione stands out due to its unique azabicyclo component, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of specificity and versatility.

Properties

CAS No.

22782-68-9

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

8-azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

InChI

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h1-6H,(H,9,10,11)

InChI Key

XMNBOGUMTSJKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C3C2C(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.